molecular formula C12H22N2O4 B6239319 rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis CAS No. 2639390-76-2

rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis

Cat. No. B6239319
CAS RN: 2639390-76-2
M. Wt: 258.3
InChI Key:
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Description

The compound “rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis” is a complex organic molecule. It is also known as tert-butyl 2-hydroxy-7-azaspiro [3.5]nonane-7-carboxylate and tert-butyl 2,7-diazaspiro [3.5]nonane-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h10,15H,4-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structural representation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis involves the synthesis of the spirocyclic core followed by the introduction of the tert-butyl and carboxylate groups. The stereochemistry at positions 7 and 8 is controlled by the choice of starting materials and reaction conditions.", "Starting Materials": [ "2,5-diaminopentane", "glyoxylic acid", "tert-butyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of the diamine with tert-butyl bromoacetate to form tert-butyl (2,5-diaminopentyl)carbamate", "Step 2: Cyclization of the protected diamine with glyoxylic acid to form the spirocyclic intermediate", "Step 3: Deprotection of the tert-butyl group with hydrochloric acid to form the free amine", "Step 4: Introduction of the carboxylate group by reaction with sodium hydroxide and ethyl acetate to form the sodium salt", "Step 5: Acidification of the sodium salt with hydrochloric acid to form the carboxylic acid", "Step 6: Protection of the hydroxyl groups with tert-butyl dimethylsilyl chloride to form the tert-butyl dimethylsilyl ether", "Step 7: Deprotection of the hydroxyl groups with sodium bicarbonate to form the diol", "Step 8: Isolation of the desired cis isomer by column chromatography using silica gel and eluting with a mixture of ethyl acetate and hexanes", "Step 9: Final purification by recrystallization from a suitable solvent" ] }

CAS RN

2639390-76-2

Molecular Formula

C12H22N2O4

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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